molecular formula C10H14N2O B13914166 3-(2-Methylimidazol-1-yl)-cyclohexanone

3-(2-Methylimidazol-1-yl)-cyclohexanone

Cat. No.: B13914166
M. Wt: 178.23 g/mol
InChI Key: XEHUIBVRQPPVJO-UHFFFAOYSA-N
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Description

3-(2-Methylimidazol-1-yl)-cyclohexanone is a chemical compound that features a cyclohexanone ring substituted with a 2-methylimidazole group. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylimidazol-1-yl)-cyclohexanone typically involves the reaction of cyclohexanone with 2-methylimidazole under specific conditions. One common method is to use a base-catalyzed reaction where cyclohexanone is reacted with 2-methylimidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylimidazol-1-yl)-cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylimidazol-1-yl)-cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylimidazol-1-yl)-cyclohexanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound may interact with biological macromolecules, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylimidazol-1-yl)-cyclohexanone is unique due to the presence of both the cyclohexanone and 2-methylimidazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(2-methylimidazol-1-yl)cyclohexan-1-one

InChI

InChI=1S/C10H14N2O/c1-8-11-5-6-12(8)9-3-2-4-10(13)7-9/h5-6,9H,2-4,7H2,1H3

InChI Key

XEHUIBVRQPPVJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2CCCC(=O)C2

Origin of Product

United States

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